molecular formula C10H12N2O B11915490 2-Methylisoindoline-1-carboxamide

2-Methylisoindoline-1-carboxamide

Cat. No.: B11915490
M. Wt: 176.21 g/mol
InChI Key: KSMXGUQXDJJPNF-UHFFFAOYSA-N
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Description

2-Methylisoindoline-1-carboxamide is a heterocyclic organic compound that belongs to the family of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoindoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of palladium catalysts to form the indole ring system . Another method involves the use of BOP reagent to activate the carbonyl group of indole-2-carboxylic acid, converting it into the carboxamide using corresponding amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylisoindoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylisoindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s carboxamide moiety allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of viral replication.

Comparison with Similar Compounds

  • Indole-2-carboxamide
  • Indole-3-carboxamide
  • Azaindole derivatives

Comparison: 2-Methylisoindoline-1-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide moiety at the 1-position. This structural feature gives it distinct biological activities compared to other indole derivatives. For example, indole-2-carboxamide derivatives are known for their inhibitory activity against HLGP and HIV-1, while indole-3-carboxamide derivatives have shown activity against other enzymes and proteins .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindole-1-carboxamide

InChI

InChI=1S/C10H12N2O/c1-12-6-7-4-2-3-5-8(7)9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13)

InChI Key

KSMXGUQXDJJPNF-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2C1C(=O)N

Origin of Product

United States

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